![molecular formula C15H18FN5O B3006529 1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine CAS No. 1351828-31-3](/img/structure/B3006529.png)
1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of specific catalysts or conditions to achieve the desired product. In the case of compounds related to 1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine, the synthesis methods vary but share common techniques in medicinal chemistry.
For instance, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound with potential for imaging dopamine D4 receptors, involves electrophilic fluorination using a trimethylstannyl precursor. This precursor is obtained through a four-step synthetic approach, including palladium catalysis, which is a common technique for creating carbon-metal bonds in complex organic molecules .
Similarly, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole is described as a simple and efficient process, although specific details are not provided in the abstract. Spectral analysis is used to characterize the compounds, which is a standard method for confirming the structure of synthesized molecules .
Molecular Structure Analysis
The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. X-ray crystallography is a powerful tool for determining the crystal structure of a molecule, as demonstrated in the study of a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one. This technique provides detailed information about the arrangement of atoms within a molecule and can reveal intermolecular interactions such as hydrogen bonding or π-π stacking .
Chemical Reactions Analysis
The reactivity of a molecule is influenced by its structure and the presence of functional groups. In the case of triazine derivatives, their synthesis through one-pot, multi-component reactions under controlled microwave irradiation showcases the use of modern techniques to facilitate chemical reactions. These reactions often involve the combination of several reactants to form a product in a single reaction vessel, which can be advantageous in terms of efficiency and yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of a molecule are determined by its molecular structure and can be predicted using computational methods such as density functional theory (DFT). For example, the study of the 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one molecule involved DFT calculations to predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational analysis. These properties are important for understanding the behavior of the molecule in different environments and can influence its suitability for various applications .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Biologically active derivatives of 1,2,4 triazoles have been synthesized and structurally characterized, showing various intermolecular interactions in the crystalline solid, which include C-H…F, C-H…S, C-H…N, C-H…O, C-H … π, and π … π interactions. The role of these interactions in molecular packing was analyzed computationally (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Antimicrobial Activities
- Novel 1,2,4-Triazole derivatives exhibit antimicrobial activities. Specific compounds synthesized from ester ethoxycarbonylhydrazones with primary amines demonstrated good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Impact on Pharmacokinetics
- The study of novel anaplastic lymphoma kinase inhibitors showed that structural analogs can impact pharmacokinetic properties like clearance and half-life. Chemistry efforts to minimize hydrolysis resulted in the discovery of several analogs that were stable in mouse plasma (Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, & Zhao, 2013).
Antimicrobial Studies of Clubbed Heterocyclic Compounds
- Synthesized compounds with triazole and thiazolidine showed antimicrobial behavior, indicating potential applications in treating microbial infections (Rameshbabu, Gulati, & Patel, 2019).
Synthesis of Novel Fluoroquinolones
- A series of fluoroquinolones synthesized with 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine showed significant antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis (Huang, Zhang, Chen, Jia, & Li, 2010).
Synthesis of Antifungal Agents
- A novel series of 1,2,4-oxadiazoles with 1,2,3-triazole and piperidine ring showed significant antifungal activities, suggesting their potential as antifungal agents (Sangshetti & Shinde, 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(4-aminopiperidin-1-yl)-[1-(4-fluoro-3-methylphenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-10-8-12(2-3-13(10)16)21-9-14(18-19-21)15(22)20-6-4-11(17)5-7-20/h2-3,8-9,11H,4-7,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVJXERTHUAWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)

![3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3006451.png)
![2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006453.png)

![N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B3006455.png)
![(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester](/img/structure/B3006457.png)
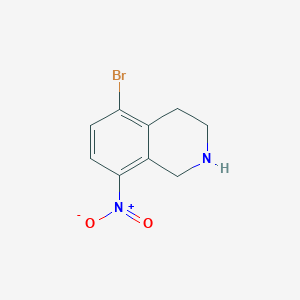
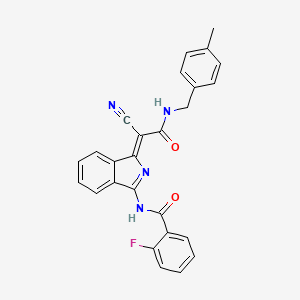
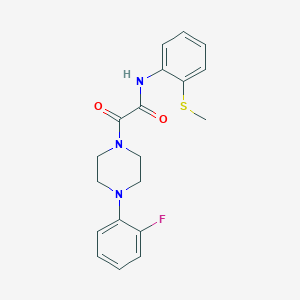
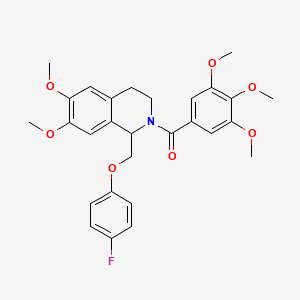
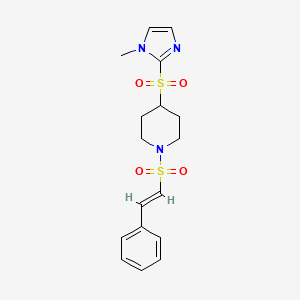
![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide](/img/structure/B3006466.png)
![N'-(2-Cyanophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3006468.png)